Barasertib - 722543-31-9

Barasertib

Catalog Number: EVT-287718
CAS Number: 722543-31-9
Molecular Formula: C26H31FN7O6P
Molecular Weight: 587.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Barasertib (also known as AZD1152) is a potent and selective inhibitor of Aurora B kinase, developed for cancer research. [, ] Aurora B kinase plays a crucial role in mitosis, a process of cell division, specifically in regulating chromosome segregation and cytokinesis. [, , , ] This makes Aurora B kinase an attractive target for therapeutic intervention in various malignancies. [, , ] Barasertib, as an Aurora B kinase inhibitor, has been extensively studied in preclinical models and has shown promising antitumor activity in both hematological and solid tumors. [, , ]

Future Directions
  • Developing Novel Formulations: Research on alternative formulations, such as nanoparticle formulations, aims to improve drug delivery, enhance efficacy, and reduce potential side effects. []
Synthesis Analysis

The synthesis of Barasertib involves several key steps that are primarily focused on creating the hydroxyquinazoline-pyrazole-anilide structure. The general synthetic route includes:

  1. Condensation Reaction: The initial step typically involves the condensation of appropriate aniline derivatives with hydroxyquinazoline intermediates.
  2. Phosphorylation: Following the initial condensation, a phosphate group is introduced to facilitate the conversion into the active metabolite.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for clinical use.

Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

Barasertib's molecular formula is C19H23F2N6O3C_{19}H_{23}F_{2}N_{6}O_{3}, and it has a molecular weight of approximately 420.43 g/mol. The structural features include:

  • Core Structure: A hydroxyquinazoline ring fused with a pyrazole moiety.
  • Functional Groups: It contains fluorine substituents that enhance its pharmacological properties.
  • Chirality: The compound exhibits stereoisomerism, which can influence its biological activity.

The three-dimensional conformation of Barasertib is critical for its interaction with Aurora B kinase, allowing it to effectively inhibit the enzyme's activity .

Chemical Reactions Analysis

Barasertib undergoes several significant chemical reactions in biological systems:

  1. Phosphatase-Mediated Activation: In serum, Barasertib is rapidly converted to barasertib-hQPA through the cleavage of its phosphate group by plasma phosphatases.
  2. Metabolic Pathways: Following activation, barasertib-hQPA can undergo oxidation and further modifications leading to various metabolites .
  3. Inhibition Mechanism: The active form inhibits Aurora B kinase by preventing its autophosphorylation and subsequently inhibiting downstream signaling pathways involved in cell division .
Mechanism of Action

Barasertib exerts its antitumor effects primarily through the inhibition of Aurora B kinase activity. This mechanism involves:

  • Disruption of Mitosis: By inhibiting Aurora B, Barasertib causes misalignment of chromosomes during mitosis, leading to failed cytokinesis and subsequent polyploidy.
  • Induction of Apoptosis: The resulting chromosomal instability triggers apoptotic pathways in cancer cells, effectively reducing tumor growth.
  • Synergistic Effects: Studies have shown that Barasertib can enhance the efficacy of other chemotherapeutic agents like cytarabine by further disrupting DNA synthesis in leukemic cells .
Physical and Chemical Properties Analysis

Barasertib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under extreme pH levels.
  • Melting Point: Specific melting point data varies but typically falls within a range conducive to pharmaceutical formulations.

These properties are crucial for determining appropriate formulation strategies for intravenous administration .

Applications

Barasertib has been investigated for various scientific applications:

  1. Cancer Therapy: Its primary application lies in oncology, particularly for treating acute myeloid leukemia and solid tumors where Aurora B overexpression is prevalent.
  2. Combination Therapies: Research indicates that Barasertib can be effectively combined with other chemotherapeutic agents to enhance therapeutic outcomes.
  3. Clinical Trials: Ongoing clinical trials continue to assess its efficacy and safety profile across different cancer types, providing valuable data for future therapeutic strategies .

Properties

CAS Number

722543-31-9

Product Name

Barasertib

IUPAC Name

2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate

Molecular Formula

C26H31FN7O6P

Molecular Weight

587.5 g/mol

InChI

InChI=1S/C26H31FN7O6P/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33)

InChI Key

GBJVVSCPOBPEIT-UHFFFAOYSA-N

SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O

Solubility

Soluble in DMSO, not in water

Synonyms

2-((3-((4-((5-(2-((3-fluorophenyl)amino)-2-oxoethyl)-1H-pyrazol-3-yl)amino)quinazolin-7-yl)oxy)propyl)(ethyl)amino)ethyl dihydrogen phosphate
AZD 1152
AZD-1152
AZD1152
baraserti

Canonical SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.